molecular formula C16H15F4N3O B12237520 3-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine

3-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B12237520
M. Wt: 341.30 g/mol
InChI Key: KVUXIMZMHMBGCP-UHFFFAOYSA-N
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Description

3-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Properties

Molecular Formula

C16H15F4N3O

Molecular Weight

341.30 g/mol

IUPAC Name

3-fluoro-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C16H15F4N3O/c1-10-7-21-4-2-14(10)24-12-3-5-23(9-12)15-13(17)6-11(8-22-15)16(18,19)20/h2,4,6-8,12H,3,5,9H2,1H3

InChI Key

KVUXIMZMHMBGCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)F

Origin of Product

United States

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